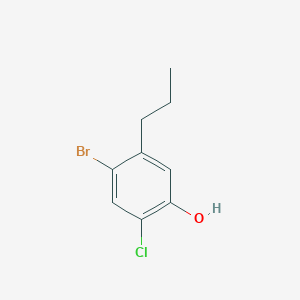
4-Bromo-2-chloro-5-propylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-5-propylphenol: is an organic compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and a propyl group attached to a phenolic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-propylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 4-bromo-2-chlorophenol, the propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum trichloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions. The process may include steps such as halogenation of phenol derivatives followed by alkylation . The use of solvents like dichloromethane and toluene, along with temperature control and inert atmosphere, ensures high yield and purity .
化学反応の分析
Types of Reactions: 4-Bromo-2-chloro-5-propylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to corresponding hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and related compounds.
Coupling Products: Biaryl derivatives.
科学的研究の応用
Chemistry: 4-Bromo-2-chloro-5-propylphenol is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and materials science .
作用機序
The mechanism of action of 4-Bromo-2-chloro-5-propylphenol is primarily related to its ability to undergo electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms makes the aromatic ring more susceptible to nucleophilic attack, facilitating various substitution reactions . Additionally, the phenolic group can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with biological targets .
類似化合物との比較
4-Bromo-2-chlorophenol: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-Chloro-4-bromophenol: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2-chloro-5-propylphenol’s unique combination of halogen atoms and a propyl group provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in specialized synthetic applications .
特性
分子式 |
C9H10BrClO |
|---|---|
分子量 |
249.53 g/mol |
IUPAC名 |
4-bromo-2-chloro-5-propylphenol |
InChI |
InChI=1S/C9H10BrClO/c1-2-3-6-4-9(12)8(11)5-7(6)10/h4-5,12H,2-3H2,1H3 |
InChIキー |
VUYOLEFJXWVEJN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1Br)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


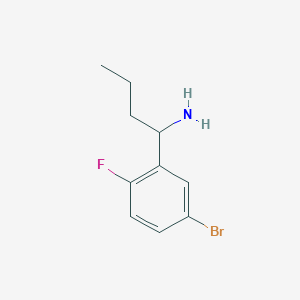

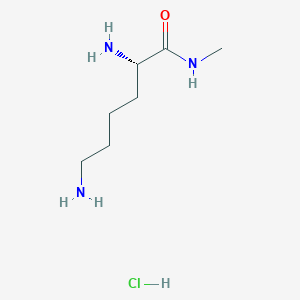
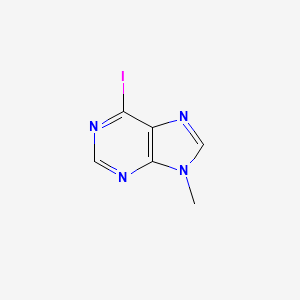


![4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)
![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)

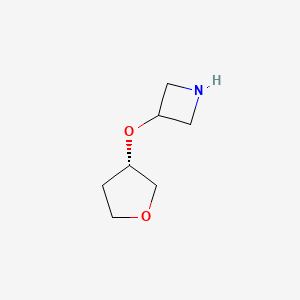


![7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13037110.png)
![5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B13037111.png)
